![molecular formula C14H17NO5 B3009424 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers CAS No. 1934251-75-8](/img/structure/B3009424.png)
1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, Mixture of diastereomers
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related heterocyclic compounds involves multiple steps, including reactions with acetylenedicarboxylic acid esters, saponification, and dehydrogenation with activated manganese dioxide. For example, the synthesis of 1,4-dihydro-4-oxo-(1)benzothieno(3,2-b)pyridine-2-carboxylic acid esters involves the reaction of potassium 3-amino benzo[b]thiophene-2-carboxylate with acetylenedicarboxylic acid esters in acetic acid . Although the specific synthesis of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid is not detailed, similar synthetic strategies could potentially be applied.
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes heterocycles, esters, and carbamates. For instance, the preparation of 1-[N-Benzyloxycarbonyl-(1S)-1-amino-2-oxoethyl]-4-methyl-2,6,7-trioxabicyclo[2.2.2]octane involves the formation of a bicyclic structure with an ester linkage . The presence of benzyloxycarbonyl groups and the bicyclic structure are indicative of the complexity and potential reactivity of the molecule.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of related compounds include saponification, chlorination, alkylation, reduction, oxidation, and the formation of tetrazoles. For example, the reaction of the title compound with methyliodide leads to a mixture of O- and N-alkylated products, and subsequent alkaline hydrolysis yields the corresponding carboxylic acids . These reactions highlight the versatility and reactivity of the functional groups present in these molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are not directly provided, the properties of similar compounds can be inferred. The compounds discussed in the papers are likely to have varied solubility in organic solvents, and their reactivity can be influenced by the presence of heteroatoms and functional groups such as esters and carbamates . The electrochemical properties, such as half-wave potentials, can be determined using techniques like difference pulse voltammetry, as demonstrated for the redox system of 1,4-dihydropyridines and pyridines .
Wissenschaftliche Forschungsanwendungen
Hydrogen-Bonded Assembly in Chemical Structures
1-[(Benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, as part of a broader class of compounds, is involved in the formation of hydrogen-bonded assemblies. These assemblies are critical in understanding and designing molecular structures, particularly in the study of benzazepine derivatives. For example, in the work by Guerrero et al. (2014), the hydrogen bonding in various compounds, including those related to 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid, has been explored to understand their crystal structures and molecular interactions (Guerrero et al., 2014).
Synthesis of Drug Candidates
The compound is used in the synthesis of potent drug candidates, especially for treatments like type-2 diabetes. For instance, Latli et al. (2017) describe the synthesis of drug candidates using a similar compound, highlighting its importance in drug development, particularly in preparing labeled compounds for metabolic and pharmacokinetic studies (Latli et al., 2017).
Stereoselective Synthesis
The compound plays a significant role in the stereoselective synthesis of various organic molecules. Jagtap et al. (2016) demonstrate the synthesis of thiazolidine-4-carboxylic acids, where the role of diastereomers and the impact of substituents in the synthesis process are crucial (Jagtap et al., 2016).
Organic Synthesis and Tautomerism
Compounds like 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are used in the synthesis of organic molecules where understanding tautomerism is crucial. Momose et al. (1979) discuss the synthesis of 3-hydroxypyrroles and the study of their tautomerism, which is important for the understanding of chemical reactivity and stability (Momose et al., 1979).
Separation of Diastereomers
Diastereomers of compounds similar to 1-[(benzyloxy)carbonyl]-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid are used in studies focused on the separation of diastereomers. This is critical in drug synthesis and purification processes. Janes et al. (1999) discuss the protease-mediated separation of diastereomers in the synthesis of antiviral and anticancer drugs (Janes et al., 1999).
Wirkmechanismus
Safety and Hazards
This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray of this compound. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended .
Eigenschaften
IUPAC Name |
4-hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO5/c1-14(12(17)18)7-11(16)8-15(14)13(19)20-9-10-5-3-2-4-6-10/h2-6,11,16H,7-9H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOUWOVYDRADDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OCC2=CC=CC=C2)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-methyl-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S,4As,7aR)-6-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,7,7a-hexahydro-2H-pyrano[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B3009344.png)
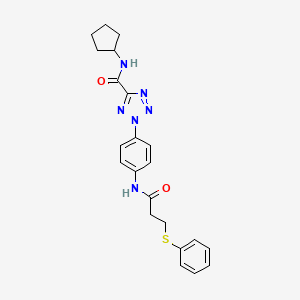
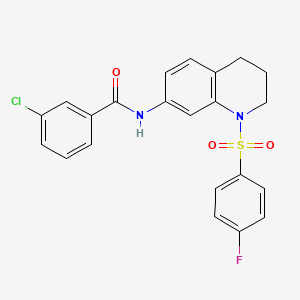
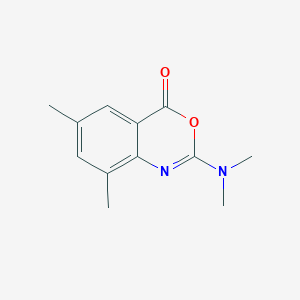
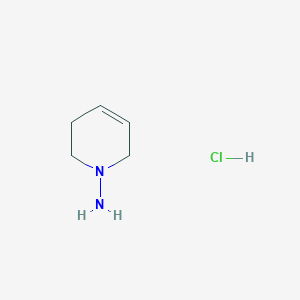
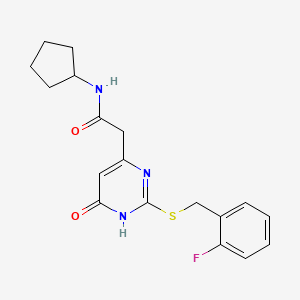
![N-[2-[4-[(2,3-Difluorophenyl)methyl]piperidin-1-yl]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B3009356.png)

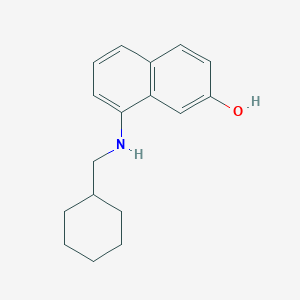


![N-(2,4-difluorobenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B3009361.png)
![N-(3-isopropoxypropyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B3009362.png)
![N-(2-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-2-nitrobenzamide](/img/structure/B3009363.png)